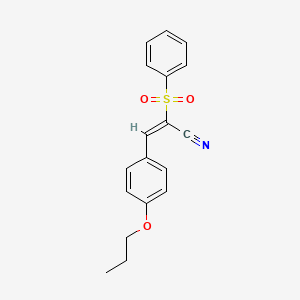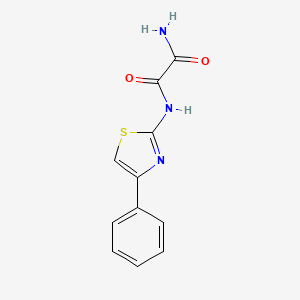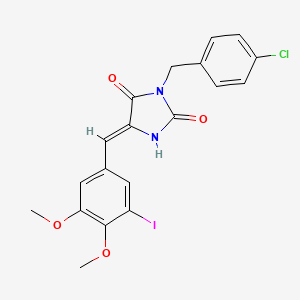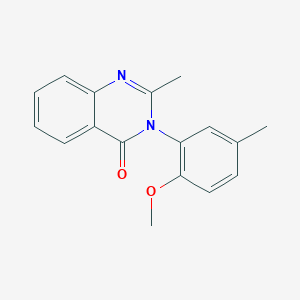
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine
Übersicht
Beschreibung
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine, also known as DMP 785, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound belongs to the class of pyrimidine derivatives and has been shown to have promising effects in various fields of research.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 involves its binding to nicotinic acetylcholine receptors in the brain. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have various biochemical and physiological effects. In the brain, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to enhance cognitive function and improve memory. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits cell growth and induces cell death. N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows for precise imaging and study of these receptors in the brain. However, one limitation of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in scientific research. One potential direction is the development of new drugs based on the structure of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 for the treatment of various diseases. Another direction is the study of the effects of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects and potential toxicity of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a ligand for imaging studies of nicotinic acetylcholine receptors in the brain. In cancer research, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. In drug discovery, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-4-24(5-2)21-22-19(17-9-7-6-8-10-17)15-20(23-21)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIQHRIGAUVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-chlorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4751250.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)


![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)

![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)